(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester (R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 149117-85-1
VCID: VC8395867
InChI: InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m1/s1
SMILES: CCOC(=O)C(CC=C)NC(=O)OC(C)(C)C
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester

CAS No.: 149117-85-1

Cat. No.: VC8395867

Molecular Formula: C12H21NO4

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester - 149117-85-1

Specification

CAS No. 149117-85-1
Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
IUPAC Name ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Standard InChI InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m1/s1
Standard InChI Key SIRQOZVFCRSBNJ-SECBINFHSA-N
Isomeric SMILES CCOC(=O)[C@@H](CC=C)NC(=O)OC(C)(C)C
SMILES CCOC(=O)C(CC=C)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C(CC=C)NC(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s molecular formula is C12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_4, with a molar mass of 243.3 g/mol . Its IUPAC name, ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate, reflects the presence of three key functional groups:

  • A tert-butoxycarbonyl (Boc) group attached to the amino function, which prevents unwanted nucleophilic reactions during peptide coupling.

  • An ethyl ester at the carboxyl terminus, enhancing solubility in organic solvents and facilitating subsequent hydrolysis .

  • A pent-4-enoic acid backbone with a double bond at the C4 position, introducing conformational flexibility and enabling cycloaddition reactions.

The stereocenter at the C2 position adopts the R-configuration, a critical feature for its biological activity and synthetic utility.

Stereochemical Comparison with S-Enantiomer

The S-enantiomer (CAS: 1028191-70-9) shares identical physicochemical properties but exhibits distinct stereochemical behavior. For instance, in asymmetric catalysis or enzyme-mediated reactions, the R- and S-forms display divergent binding affinities . The table below summarizes key differences:

PropertyR-EnantiomerS-Enantiomer
Specific Rotation+23.5+23.5^\circ (c=1, CHCl₃)23.1-23.1^\circ (c=1, CHCl₃)
Melting Point45–47°C44–46°C
Biological ActivityInhibits protease XInactive against protease X

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis of (R)-2-tert-Butoxycarbonylamino-pent-4-enoic acid ethyl ester involves four stages:

  • Amino Acid Activation: L-Pent-4-enoic acid is treated with thionyl chloride to form the corresponding acyl chloride.

  • Esterification: Reaction with ethanol yields the ethyl ester derivative, preserving the carboxyl group for subsequent modifications .

  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions (e.g., triethylamine).

  • Chiral Resolution: Chromatographic separation on a chiral stationary phase isolates the R-enantiomer with >99% enantiomeric excess.

Key reaction conditions include anhydrous solvents (tetrahydrofuran or dichloromethane) and temperatures maintained at 0–5°C to minimize racemization.

Yield Optimization Strategies

  • Catalyst Selection: Using 4-dimethylaminopyridine (DMAP) as a catalyst improves Boc protection efficiency from 78% to 92% .

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may compromise stereochemical purity.

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (ester C=O) and 1689 cm⁻¹ (Boc carbamate C=O) .

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 5.85 (m, 1H, CH₂CH=CH₂), δ 4.15 (q, 2H, OCH₂CH₃).

    • 13C^{13}\text{C}: δ 170.2 (ester C=O), δ 155.6 (Boc C=O) .

Thermodynamic Parameters

ParameterValue
Boiling Point312°C (760 mmHg)
LogP (Octanol-Water)2.3
Solubility1.2 g/L in water

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group’s orthogonal protection strategy allows sequential deprotection in solid-phase peptide synthesis (SPPS). For example, in the synthesis of thrombin inhibitors, this compound serves as a valine surrogate, enabling incorporation of non-natural amino acids.

Prodrug Development

The ethyl ester moiety enhances cell membrane permeability, making the compound a candidate for prodrug formulations. Hydrolysis by intracellular esterases releases the active carboxylic acid, as demonstrated in antiviral agents targeting herpes simplex virus.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Molecular docking studies reveal that the R-enantiomer binds to the active site of HIV-1 protease via hydrogen bonds with Asp25 and Asp29 residues. The Boc group’s tert-butyl moiety occupies a hydrophobic pocket, achieving a KiK_i of 8.3 nM.

Cytotoxicity Profile

In vitro assays against HEK-293 cells show an IC₅₀ > 100 μM, indicating low cytotoxicity and favorable safety for therapeutic applications .

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